N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide
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Overview
Description
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide is a chemical compound known for its unique structure and properties It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing nitrogen atoms at positions 1, 3, and 5 of the ring
Preparation Methods
The synthesis of N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in a suitable solvent like dioxane, followed by formylation to introduce the formamido group . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity using advanced techniques like microwave irradiation .
Chemical Reactions Analysis
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the triazine ring’s chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include sodium bicarbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in antimalarial studies, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts the parasite’s folate metabolism, leading to its death. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity.
Comparison with Similar Compounds
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide can be compared with other 1,3,5-triazine derivatives, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its antimicrobial properties.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Used as a UV absorber and stabilizer in polymers.
4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol:
The uniqueness of this compound lies in its specific formamido and benzamide functional groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives.
Biological Activity
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide is a compound derived from the triazine family, which has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a triazine ring substituted with a phenyl group and a formamido group, which are critical for its biological activity. The molecular weight of this compound is approximately 298.31 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino derivatives of triazine with benzoyl chloride or similar acylating agents under controlled conditions to yield the desired benzamide structure. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity
Anticancer Activity:
Recent studies have indicated that compounds derived from the triazine scaffold exhibit significant anticancer properties. For instance, triazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
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Inhibition of Kinases:
Triazine derivatives often act as kinase inhibitors. For example, certain derivatives have demonstrated potent inhibitory effects on protein kinases such as AKT and mTOR, which are crucial in cancer metabolism and growth . The IC50 values for these compounds can be as low as 0.8 nM in some cases . -
Cell Line Studies:
In vitro studies on various cancer cell lines (e.g., HCT116, MCF7) have shown that this compound exhibits cytotoxic effects with IC50 values ranging from 15 nM to 50 nM depending on the specific cell line . These results suggest a promising therapeutic potential for this compound in oncology. -
Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell cycle progression. Studies have reported increased expression of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic proteins such as Bcl-2 in treated cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
Structural Component | Influence on Activity |
---|---|
Triazine Ring | Essential for binding to target enzymes |
Phenyl Group | Enhances lipophilicity and cellular uptake |
Formamido Group | Critical for interaction with biological targets |
Modifications: Variations in substituents on the phenyl or triazine rings can significantly alter potency and selectivity against different kinases or cancer types.
Case Studies
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In Vivo Efficacy:
A study involving animal models demonstrated that administration of this compound resulted in reduced tumor size compared to control groups. This highlights its potential as an effective therapeutic agent . -
Combination Therapy:
Preliminary data suggests that combining this compound with established chemotherapeutics may enhance overall efficacy while reducing side effects associated with higher doses of traditional agents .
Properties
CAS No. |
111829-51-7 |
---|---|
Molecular Formula |
C17H13N5O2 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(4-formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C17H13N5O2/c23-11-18-16-19-14(12-7-3-1-4-8-12)20-17(22-16)21-15(24)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22,23,24) |
InChI Key |
BHGJIEQBOVSMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC=O |
Origin of Product |
United States |
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